Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol . This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBYHCVVNAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions . This method is favored for its efficiency and high yield. Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Overview : Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and inflammatory diseases.
Key Studies :
- Neurological Disorders : Research indicates that derivatives of isoxazole compounds exhibit neuroprotective effects. A study demonstrated that modifications to the isoxazole core can enhance the efficacy of drugs aimed at conditions like Alzheimer's disease .
- Anti-inflammatory Properties : Another investigation highlighted the compound's potential as an anti-inflammatory agent, showing promise in reducing cytokine production in vitro .
Agrochemical Applications
Overview : The compound is utilized in formulating agrochemicals, particularly as a pesticide or herbicide.
Case Studies :
- Pest Control Efficacy : In a field trial, formulations containing this compound demonstrated significant effectiveness against common agricultural pests while exhibiting low toxicity to beneficial insects .
- Environmental Impact : Studies have shown that this compound can be designed to degrade more rapidly in the environment compared to traditional pesticides, thereby reducing ecological footprints .
Material Science
Overview : this compound is being explored for its potential in developing advanced materials.
Applications :
- Polymer Chemistry : Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
- Coatings and Composites : The compound's unique chemical structure allows it to act as a modifier for coatings, improving resistance to abrasion and chemical exposure .
Biochemical Research
Overview : The compound is also significant in biochemical studies, particularly regarding enzyme inhibition and metabolic pathways.
Research Findings :
- Enzyme Inhibition Studies : this compound has been identified as a potential inhibitor of specific enzymes involved in metabolic disorders. Detailed kinetic studies have shown that it can effectively modulate enzyme activity, providing insights into new therapeutic strategies .
- Pathway Analysis : Its role in metabolic pathways has been investigated, revealing its potential to influence critical biological processes through selective modulation of enzyme functions .
Analytical Chemistry
Overview : In analytical chemistry, this compound serves as a standard reference material.
Applications :
- Chromatographic Techniques : The compound is utilized in various chromatographic methods for analyzing complex mixtures, ensuring accurate quantification of active ingredients in pharmaceutical formulations .
- Quality Control Measures : It plays a vital role in quality assurance processes within pharmaceutical manufacturing, helping to maintain consistency and reliability of products .
Data Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Neuroprotective effects observed |
| Agrochemicals | Pesticide formulation | Effective pest control with low toxicity |
| Material Science | Polymer enhancement | Improved thermal stability |
| Biochemical Research | Enzyme inhibition studies | Modulates enzyme activity |
| Analytical Chemistry | Standard reference material | Ensures accuracy in complex mixture analysis |
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate: This compound has a trifluoromethyl group, which can enhance its biological activity.
Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate: The methyl ester variant, which may have different solubility and reactivity properties.
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: The chlorinated analog, which can exhibit different biological activities due to the presence of chlorine.
Biological Activity
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a five-membered isoxazole ring, characterized by the presence of a fluorophenyl substituent. Its empirical formula is . The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.
Synthetic Route Overview
The synthetic route often employs methods such as:
- Condensation Reactions : Utilizing nitrile oxides and appropriate carbon sources.
- Green Chemistry Principles : Focusing on minimizing waste through optimized reaction conditions.
This compound exhibits a range of biological activities primarily through its interaction with various molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, influencing several biochemical pathways.
Mechanism Insights
- Enzyme Interaction : The compound has been shown to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases.
- Receptor Modulation : It interacts with specific receptors, potentially affecting neurotransmitter release and signaling pathways associated with mood regulation and cognitive function.
Biological Activity Profiles
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Studies have demonstrated that isoxazole derivatives exhibit notable antioxidant properties. This compound has been tested in various models, showing effectiveness in reducing oxidative stress markers.
| Model | Activity Observed | Reference |
|---|---|---|
| C. elegans | Significant lifespan extension | |
| Human fibroblasts | Reduced oxidative damage |
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 0.0195 | Moderate |
| S. aureus | 0.0048 | Strong |
| C. albicans | 0.039 | Moderate |
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective effects of this compound revealed its potential in mitigating neuronal damage in models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation, a hallmark of neurodegeneration.
Case Study 2: Anti-inflammatory Properties
In vivo studies demonstrated that the compound significantly reduced inflammation in murine models of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the common synthetic routes for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, and what yields can be expected?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, a derivative with a fluorophenyl substituent (Ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate) was prepared using Claisen adducts and hydroxylamine hydrochloride, followed by purification via flash column chromatography (8% yield) . Similar isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) achieved higher yields (85%) using continuous flow photoisomerization, which enhances reaction efficiency by optimizing light exposure and residence time . Yield variability depends on substituent reactivity, solvent choice, and purification methods.
Basic: How is the compound characterized using spectroscopic and spectrometric techniques?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, H NMR of a fluorophenyl derivative shows peaks at δ 7.51 (dd, J = 8.4, 4.2 Hz, 2H, aromatic H) and δ 4.47 (q, J = 7.1 Hz, 2H, ethyl CH) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M + H] calculated: 318.0811; observed: 318.0822) .
- IR Spectroscopy : Absorbance peaks (e.g., 1730 cm for ester C=O) confirm functional groups .
Advanced: How can crystallographic data resolve structural ambiguities in isoxazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example:
- Unit Cell Parameters : A triclinic crystal system (space group ) with , , and was reported for a related compound .
- Software Tools : SHELX programs (e.g., SHELXL for refinement) are widely used to analyze anisotropic displacement parameters and hydrogen bonding .
- Validation : The factor () and data-to-parameter ratio (13.2) ensure model reliability .
Advanced: What strategies optimize enantiomeric purity in isoxazole-carbinol derivatives?
Methodological Answer:
Catalytic asymmetric Corey-Bakshi-Shibata (CBS) reduction is effective. For example:
- Chiral Catalysts : Use of (R)-CBS reagent achieves enantiomeric excess (e.g., 79% yield for Ethyl 5-[2-hydroxy-2-phenyl-ethyl]isoxazole-4-carboxylate) .
- Purification : Chiral HPLC or recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) enhances enantiopurity.
Advanced: How can researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental H NMR shifts with computational predictions (DFT calculations) to resolve discrepancies in substituent effects.
- Dynamic Effects : Pseudorotation in ring puckering (analyzed via Cremer-Pople coordinates) may explain anomalous NMR signals in flexible derivatives .
- High-Resolution Techniques : 2D NMR (e.g., COSY, HMBC) clarifies coupling patterns and long-range correlations .
Basic: What biological activities are reported for fluorophenyl-isoxazole derivatives?
Methodological Answer:
These compounds show potential as bacterial serine acetyltransferase inhibitors , disrupting cysteine biosynthesis in pathogens like E. coli. Bioactivity is assessed via:
- Enzyme Assays : IC values determined using spectrophotometric monitoring of acetyl-CoA consumption .
- SAR Studies : Fluorine substitution enhances membrane permeability and target binding .
Advanced: What challenges arise in scaling up synthesis from batch to continuous flow?
Methodological Answer:
- Reactor Design : Ensuring uniform UV light penetration in flow systems for photoisomerization reactions .
- Residence Time Optimization : Balancing reaction kinetics with flow rate to avoid byproducts (e.g., over-irradiation leading to decomposition).
- Yield Comparison : Batch methods (8–85% yields) vs. flow systems (70–85% yields) highlight scalability trade-offs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
